molecular formula C18H17NO3 B5668456 ethyl 3-(cinnamoylamino)benzoate

ethyl 3-(cinnamoylamino)benzoate

Cat. No. B5668456
M. Wt: 295.3 g/mol
InChI Key: DVGHWZHIJJXDAW-VAWYXSNFSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-(cinnamoylamino)benzoate-related compounds has been explored through various methodologies. For instance, the Reformatsky reaction has been employed to prepare related esters, showcasing the versatility of synthesis techniques in producing compounds with specific functional groups (Angelastro et al., 1992). Another approach involves the Meerwein arylation, demonstrating the synthetic accessibility of ethyl 3-aryl-2-bromopropanoates, which are pivotal intermediates for further chemical transformations (Obushak et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 3-(cinnamoylamino)benzoate has been elucidated using techniques such as X-ray crystallography. These studies reveal the intricate details of molecular geometry, including bond lengths, angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior (Małecka et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-(cinnamoylamino)benzoate derivatives highlight the compound's reactivity and potential for forming diverse chemical structures. For example, the methoxycarbonylation of alkynes catalyzed by palladium complexes demonstrates the feasibility of synthesizing unsaturated esters or conducting cascade reactions to produce α,ω-diesters, showcasing the compound's versatility in organic synthesis (Núñez Magro et al., 2010).

properties

IUPAC Name

ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-22-18(21)15-9-6-10-16(13-15)19-17(20)12-11-14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,19,20)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGHWZHIJJXDAW-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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